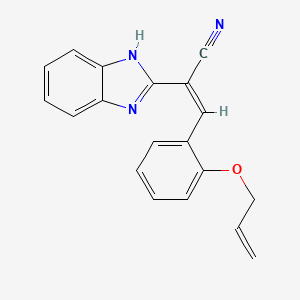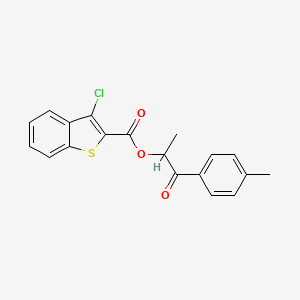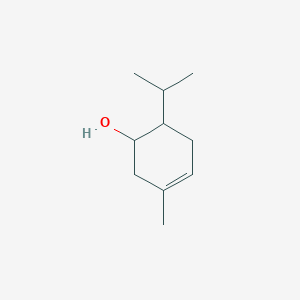![molecular formula C32H36N2O5 B1657262 (1R,3E,6R,7Z,9S,11E,13R,14S,16S,17R,18S)-6,14-Dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione CAS No. 55945-73-8](/img/structure/B1657262.png)
(1R,3E,6R,7Z,9S,11E,13R,14S,16S,17R,18S)-6,14-Dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3E,6R,7Z,9S,11E,13R,14S,16S,17R,18S)-6,14-Dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione is a natural product found in Chaetomium subaffine, Chaetomium cochliodes, and Chaetomium mollipilium with data available.
Aplicaciones Científicas De Investigación
Macrocyclic Structure Analysis
The compound exhibits a complex macrocyclic structure. Alaoui et al. (2007) analyzed a similar macrocycle, highlighting the spatial orientation of its carbonyl groups and their potential in coordination chemistry. This suggests the relevance of such compounds in studying molecular interactions and designing complex molecular architectures (Alaoui et al., 2007).
Antimicrobial and Antitumor Activities
Shaheen et al. (2014) synthesized triorganotin(IV) derivatives showing significant antimicrobial and anticancer activities. Compounds with similar structures could have potential applications in developing new therapeutic agents (Shaheen et al., 2014).
Synthetic Methodologies in Organic Chemistry
Mathys and Kraft (2014) demonstrated synthetic techniques for producing isomers with specific configurations. The complex structure of the compound could benefit from such synthetic methodologies for targeted isomer production (Mathys & Kraft, 2014).
Investigation of Ligand Activities
Minematsu et al. (2010) explored the inhibitory effects of a complex molecule on CYP3A4/5, highlighting how structurally complex compounds can be used to study and influence specific metabolic pathways (Minematsu et al., 2010).
Studies in Chemical Toxicology
Grose and Bjeldanes (1992) conducted research on indole derivatives, focusing on their transformation in acidic media. This kind of study could be relevant for understanding the behavior of the specified compound under different environmental conditions (Grose & Bjeldanes, 1992).
Resolution of Inflammation
Mas et al. (2012) investigated lipid mediators derived from fatty acids in resolving inflammation. The specified compound, due to its complex structure, might have implications in similar pathways or in modulating inflammatory responses (Mas et al., 2012).
Application in Cyclization Reactions
Vedejs and Little (2002) described the use of complex organic molecules in cyclization reactions. The specified compound could be used in similar reactions to synthesize novel organic structures (Vedejs & Little, 2002).
Propiedades
Número CAS |
55945-73-8 |
|---|---|
Fórmula molecular |
C32H36N2O5 |
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
(1R,3E,6R,7Z,9S,11E,13R,14S,16S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione |
InChI |
InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-14,16-17,19,23,25,28-30,33,37-38H,4,8,15H2,1-3H3,(H,34,39)/b10-7+,13-12+,18-14-/t17-,19+,23-,25-,28-,29+,30+,32+/m0/s1 |
Clave InChI |
FTBNYQWFSWKCKW-MRSLDMDQSA-N |
SMILES isomérico |
C[C@H]/1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)O |
SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)O |
SMILES canónico |
CC1CC=CC2C(C(=C)C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)O |
Sinónimos |
chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-chlorophenoxy)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]acetamide](/img/structure/B1657184.png)

![2-[Allyl-(1-methyl-3-phenyl-propyl)-amino]-1-(3-nitro-phenyl)-ethanol](/img/structure/B1657187.png)
![ethyl (2Z)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657188.png)
![5-[(4-Bromophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B1657190.png)
![2-(2-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]propanamide](/img/structure/B1657192.png)
![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzamide](/img/structure/B1657194.png)
![6,7-dimethoxyspiro[4H-isoquinoline-3,1'-cyclopentane];hydrochloride](/img/structure/B1657195.png)

![N-[(E)-(4-Bromophenyl)methylideneamino]tricyclo[4.3.1.13,8]undecane-1-carboxamide](/img/structure/B1657199.png)
![2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone;hydrobromide](/img/structure/B1657200.png)
![4-chloro-N'-[1-(5-chloro-2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B1657202.png)